molecular formula C22H21N5O4S B2390652 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 852437-52-6

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2390652
CAS No.: 852437-52-6
M. Wt: 451.5
InChI Key: OASGCVZREYHGCS-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N5O4S and its molecular weight is 451.5. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide represents a novel class of organic compounds with potential therapeutic applications. This article synthesizes current research findings on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a triazolo[4,3-b]pyridazine core and various aromatic substituents. The synthesis typically involves multiple steps, including:

  • Formation of the Triazolopyridazine Core : Cyclization of hydrazine derivatives with nitriles.
  • Introduction of Dimethoxyphenyl Group : Electrophilic aromatic substitution using dimethoxybenzene.
  • Attachment of the Sulfanyl Group : Nucleophilic substitution with thiol derivatives.

The reaction conditions often involve reflux or microwave-assisted methods to enhance yield and purity .

Antimicrobial Activity

Recent studies have indicated the compound's potential as an antimicrobial agent. For instance, it has been evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting effective antimicrobial properties .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro assays revealed that it induces apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .

Cell LineIC50 (µM)Mechanism of Action
A54915.2Apoptosis induction
MCF-712.8Cell cycle arrest

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory activity. It has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation. In particular, one study noted an IC50 value of 0.011 µM against COX-2, indicating high potency compared to standard anti-inflammatory drugs .

The precise mechanism through which this compound exerts its biological effects remains partially elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in signaling pathways related to inflammation and cancer progression .

Case Studies

A recent study explored the efficacy of this compound as a part of a combinatorial therapy for tuberculosis alongside traditional agents like Pyrazinamide. The results indicated enhanced efficacy with lower toxicity profiles when used in combination therapies .

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c1-29-16-7-5-4-6-15(16)23-20(28)13-32-21-11-10-19-24-25-22(27(19)26-21)14-8-9-17(30-2)18(12-14)31-3/h4-12H,13H2,1-3H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASGCVZREYHGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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